2-Methyl Substitution Enhances Tubulin Assembly Inhibition by 1.7-Fold Over 2-Desmethyl Analog
In a direct head-to-head comparison using the same assay platform, the 2-methyl-bearing derivative AG1 (derived from 2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine) inhibited purified tubulin assembly with an IC₅₀ of 1.9 ± 0.1 µM, whereas the 2-desmethyl analog AG16 exhibited an IC₅₀ of 3.3 ± 0.5 µM, representing a 1.7-fold enhancement in potency conferred by the 2-methyl group [1]. Both compounds were evaluated in the NCI 60-cell panel, demonstrating two-digit nanomolar GI₅₀ values and low nanomolar cellular microtubule depolymerization activity [1].
| Evidence Dimension | Inhibition of purified tubulin assembly (IC₅₀) |
|---|---|
| Target Compound Data | AG1 (2-methyl analog): IC₅₀ = 1.9 ± 0.1 µM |
| Comparator Or Baseline | AG16 (2-desmethyl analog): IC₅₀ = 3.3 ± 0.5 µM |
| Quantified Difference | 1.7-fold greater potency for 2-methyl analog |
| Conditions | Purified tubulin assembly assay; tubulin concentration 12 µM; compounds derived from 2-methyl- and 2-desmethylfuro[2,3-d]pyrimidine scaffolds with N4-substitution |
Why This Matters
Procurement of the 2-methyl scaffold directly translates to superior tubulin polymerization inhibitory potency in derived antimitotic agents, a quantifiable advantage for medicinal chemistry programs targeting microtubule dynamics.
- [1] Gangjee A, Zhang X, Namjoshi O, Devambatla RKV, Hamel E, Mooberry SL. Abstract 3244: Design, synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as potent microtubule targeting antitumor agents that circumvent Pgp and βIII-tubulin mediated resistance. Cancer Res. 2011;71(8 Suppl):Abstract nr 3244. View Source
